Cis-[1,1'-bi(cyclopropan)]-2-amine
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Overview
Description
Cis-[1,1’-bi(cyclopropan)]-2-amine is a unique organic compound characterized by its rigid, planar structure due to the presence of cyclopropane rings. Cyclopropane rings are known for their high strain and limited rotational freedom, which significantly influences the compound’s chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-[1,1’-bi(cyclopropan)]-2-amine typically involves the formation of cyclopropane rings through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as chloroform and potassium hydroxide. The carbene then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of cis-[1,1’-bi(cyclopropan)]-2-amine may involve large-scale synthesis using similar carbene reactions, optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cis-[1,1’-bi(cyclopropan)]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclopropane carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides
Major Products Formed
Oxidation: Cyclopropane carboxylic acids
Reduction: Cyclopropane derivatives
Substitution: Various substituted cyclopropane compounds
Scientific Research Applications
Cis-[1,1’-bi(cyclopropan)]-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-[1,1’-bi(cyclopropan)]-2-amine involves its interaction with molecular targets through its strained cyclopropane rings. The high strain energy of the cyclopropane rings makes the compound highly reactive, allowing it to participate in various chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Cis-[1,1’-bi(cyclopropan)]-2-amine can be compared with other cyclopropane derivatives, such as:
Trans-[1,1’-bi(cyclopropan)]-2-amine: Differing in the spatial orientation of the cyclopropane rings, leading to different chemical properties and reactivity.
Cyclopropane carboxylic acids: Similar in structure but with carboxylic acid functional groups instead of amine groups.
The uniqueness of cis-[1,1’-bi(cyclopropan)]-2-amine lies in its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer and other cyclopropane derivatives .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1S,2S)-2-cyclopropylcyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6-/m0/s1 |
InChI Key |
SZVQRCAIAVDYOF-WDSKDSINSA-N |
Isomeric SMILES |
C1CC1[C@@H]2C[C@@H]2N |
Canonical SMILES |
C1CC1C2CC2N |
Origin of Product |
United States |
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